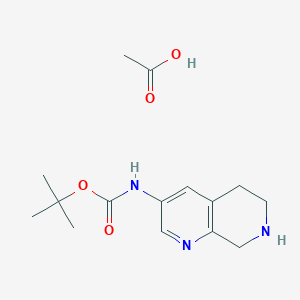
1-Nitroso-4-(prop-2-yn-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-nitroso-4-(2-propynyl)- is an organic compound with the molecular formula C7H11N3O It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-nitroso-4-(2-propynyl)- typically involves the reaction of piperazine with nitrosating agents and alkynylating agents. One common method includes the following steps:
Nitrosation: Piperazine is treated with a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid, typically hydrochloric acid (HCl), to form 1-nitrosopiperazine.
Alkynylation: The 1-nitrosopiperazine is then reacted with a propargyl halide (e.g., propargyl bromide) in the presence of a base such as potassium carbonate (K2CO3) to introduce the propynyl group, yielding piperazine, 1-nitroso-4-(2-propynyl)-.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-nitroso-4-(2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the propynyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted piperazine derivatives
Aplicaciones Científicas De Investigación
Piperazine, 1-nitroso-4-(2-propynyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of piperazine, 1-nitroso-4-(2-propynyl)- involves its interaction with various molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparación Con Compuestos Similares
Similar Compounds
1-Nitrosopiperazine: Lacks the propynyl group, making it less reactive in certain chemical reactions.
1-Nitroso-4-methylpiperazine: Contains a methyl group instead of a propynyl group, leading to different chemical and biological properties.
1-Nitroso-4-phenylpiperazine:
Uniqueness
Piperazine, 1-nitroso-4-(2-propynyl)- is unique due to the presence of both nitroso and propynyl groups, which confer distinct chemical reactivity and potential for diverse applications. The propynyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development.
Propiedades
Número CAS |
61429-04-7 |
|---|---|
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-nitroso-4-prop-2-ynylpiperazine |
InChI |
InChI=1S/C7H11N3O/c1-2-3-9-4-6-10(8-11)7-5-9/h1H,3-7H2 |
Clave InChI |
COHJEYLUYVNFFO-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1CCN(CC1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one](/img/structure/B13929471.png)








![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)


